Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the 1,3-dipolar cycloaddition of diazo compounds with alkenes. One common method includes the reaction of 1-(1-adamantyl)-2-diazoethanone with methyl acrylate . The reaction is carried out under controlled conditions to ensure the formation of the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of heterogeneous catalysts can improve the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrazoles, dihydropyrazoles, and other functionalized derivatives .
Scientific Research Applications
Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and coordinating with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A closely related compound with similar structural features but lacking the ester functional group.
1H-Pyrazole: The parent compound of the pyrazole family, serving as a reference point for comparing derivatives.
Uniqueness: Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate stands out due to its ester functional group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications .
Biological Activity
Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its significance in pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C7H10N2O2
- Molecular Weight : 154.17 g/mol
- CAS Number : 89831-40-3
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes or ketones with hydrazine derivatives followed by esterification. This synthetic pathway allows for the introduction of various substituents that can enhance biological activity.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 12.4 |
HepG2 (Liver) | 15.6 |
A549 (Lung) | 18.2 |
These results suggest that modifications in the pyrazole structure can lead to enhanced anticancer effects .
Anti-inflammatory Activity
This compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX:
Compound | IC50 (µM) | Reference Standard |
---|---|---|
Methyl 3,5-dimethyl... | 10.0 | Diclofenac (54.65) |
Celecoxib | 12.0 | Celecoxib |
The selectivity and potency of this compound make it a candidate for further development as an anti-inflammatory agent .
Antibacterial and Antiviral Activities
Studies have also reported antibacterial and antiviral activities associated with pyrazole derivatives. For example:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Influenza Virus | IC50 = 25 µM |
These findings highlight the potential of this compound in combating infectious diseases .
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of this compound against breast cancer cells (MDA-MB-231). The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in oncology .
- Anti-inflammatory Research : In a controlled trial involving animal models of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups .
Properties
CAS No. |
61720-45-4 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 3,5-dimethyl-1,4-dihydropyrazole-5-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-5-4-7(2,9-8-5)6(10)11-3/h9H,4H2,1-3H3 |
InChI Key |
LEVZTVNCNKTYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(C1)(C)C(=O)OC |
Origin of Product |
United States |
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